molecular formula C11H10N4 B11810862 5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile

5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B11810862
M. Wt: 198.22 g/mol
InChI Key: DMSGTLCTZSPNCR-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts under mild conditions. The general reaction scheme is as follows:

    Preparation of Azide: The starting material, 4-ethylphenyl azide, is prepared by reacting 4-ethylphenylamine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl cyanide, in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile. Research indicates that compounds in this class exhibit potent activity against various bacterial strains and fungi. For instance:

  • A study demonstrated that triazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

Anticancer Properties

Triazoles are known for their anticancer activities. The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Polymer Chemistry

This compound serves as a building block in the synthesis of novel polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Researchers have synthesized copolymers using this compound to improve the performance of materials used in coatings and adhesives .

Pesticide Development

The compound's structural features allow it to function as a scaffold for developing new pesticides. Its derivatives have been tested for efficacy against agricultural pests, showing promise in reducing crop damage while being environmentally friendly. Studies indicate that modifications to the triazole ring can enhance insecticidal activity against specific pests .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Significant inhibition of bacterial growth (S. aureus, E. coli)
Anticancer Induced apoptosis in cancer cell lines
Material Science Enhanced thermal stability in polymer matrices
Agrochemicals Effective against agricultural pests with low toxicity

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects. The nitrile group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-2H-1,2,3-triazole-4-carbonitrile
  • 5-(4-Methylphenyl)-2H-1,2,3-triazole-4-carbonitrile
  • 5-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile

Uniqueness

5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, solubility, and overall efficacy compared to similar compounds.

Biological Activity

5-(4-Ethylphenyl)-2H-1,2,3-triazole-4-carbonitrile (CAS No. 1239118-22-9) is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4C_{11}H_{10}N_{4} with a molecular weight of 198.22 g/mol. The compound features a triazole ring which is significant for its biological properties.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The presence of the triazole ring in this compound contributes to its potential as an antimicrobial agent. A study highlighted the effectiveness of various triazole derivatives against fungal strains, suggesting that this compound could be evaluated for similar activities .

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Triazoles have been shown to interact with AChE effectively. Preliminary data suggest that this compound may possess similar inhibitory effects due to the nitrogen atoms in the triazole ring facilitating enzyme interactions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential activity against fungi
AnticancerCytotoxicity against cancer cell lines
Cholinesterase InhibitionInhibition potential for AChE

Case Studies and Research Findings

  • Antimicrobial Study : A comparative study evaluated various triazole derivatives against common fungal pathogens. The results indicated that certain modifications led to enhanced antifungal activity, suggesting a pathway for developing new antifungal agents based on triazole structures .
  • Cytotoxicity Assessment : In vitro assays demonstrated that triazole derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. The presence of specific substituents on the phenyl group was correlated with increased potency .
  • Neuroprotective Potential : Research into cholinesterase inhibitors has highlighted the role of triazoles in potentially ameliorating symptoms associated with Alzheimer's disease. The binding affinity studies suggest that this compound could be a candidate for further investigation in this area .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

5-(4-ethylphenyl)-2H-triazole-4-carbonitrile

InChI

InChI=1S/C11H10N4/c1-2-8-3-5-9(6-4-8)11-10(7-12)13-15-14-11/h3-6H,2H2,1H3,(H,13,14,15)

InChI Key

DMSGTLCTZSPNCR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNN=C2C#N

Origin of Product

United States

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